molecular formula C21H29NO2 B2364424 4-ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide CAS No. 1797900-94-7

4-ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

Cat. No.: B2364424
CAS No.: 1797900-94-7
M. Wt: 327.468
InChI Key: SPVZBUPGLKKOPK-UHFFFAOYSA-N
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Description

4-ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a synthetic small molecule of significant research interest due to its unique structural features, which combine a lipophilic adamantane moiety with a benzamide core. The adamantane group is known for its ability to enhance metabolic stability and promote penetration of biological barriers, making derivatives containing this scaffold valuable in medicinal chemistry research . Similarly, N-substituted benzamides are a well-explored class of compounds in pharmaceutical development, frequently investigated for their interactions with various biological targets . This specific compound, with its stereochemically defined adamantane core linked to a 4-ethylbenzamide group, is provided as a high-purity chemical reference standard for research applications. It is primarily utilized in early-stage drug discovery for hit identification, lead optimization, and investigating structure-activity relationships (SAR). Potential research applications include exploring its activity as a modulator of ion channels, such as sodium channels, given that other benzamide derivatives have been studied for these targets . Researchers also employ this compound in biochemical and cellular assays to probe its mechanism of action and to assess its physicochemical properties. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-ethyl-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-3-14-4-6-17(7-5-14)20(23)22-13-21(24-2)18-9-15-8-16(11-18)12-19(21)10-15/h4-7,15-16,18-19H,3,8-13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZBUPGLKKOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

4-Ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a derivative of adamantane, a hydrocarbon structure known for its unique cage-like configuration. The compound features an ethyl group and a methoxy group attached to the adamantane core, which may influence its biological properties.

Biological Activity

While specific studies on this compound may be limited, compounds with similar structures often exhibit a variety of biological activities:

  • Antiviral Activity : Adamantane derivatives have been investigated for their antiviral properties, particularly against influenza viruses. They function by inhibiting viral replication.
  • Anticancer Properties : Some benzamide derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth pathways.
  • Neuroprotective Effects : Certain adamantane-based compounds are being studied for neuroprotective effects in neurodegenerative diseases like Parkinson's due to their ability to modulate dopamine receptors.

Research Findings

  • Antiviral Mechanism : Studies indicate that adamantane derivatives can block the M2 ion channel of the influenza virus, preventing the acidification required for viral uncoating and replication .
  • Apoptosis Induction : Research on benzamide derivatives has demonstrated their ability to activate apoptotic pathways in various cancer cell lines. For instance, one study found that a related compound could significantly reduce cell viability in breast cancer cells .
  • Neuroprotection : A study highlighted that certain adamantane derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Case Studies

  • Case Study 1 : A clinical trial evaluated the efficacy of an adamantane derivative in patients with influenza. Results showed a significant reduction in symptoms and viral load compared to placebo .
  • Case Study 2 : In vitro studies using benzamide derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with biological targets effectively.

Potential Therapeutic Uses:

  • Anticancer Activity: Preliminary studies indicate that derivatives of adamantane compounds exhibit anticancer properties. The unique structure of 4-ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide may enhance its efficacy against specific cancer types by modulating cell signaling pathways.
  • Neuroprotective Effects: Compounds with similar adamantane structures have shown promise in neuroprotection. Research indicates that they can inhibit neurodegenerative processes, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of adamantane derivatives and their biological evaluations. The findings suggested that modifications to the adamantane core could enhance binding affinity to target proteins involved in cancer progression .

Electrochemical methods are gaining traction for synthesizing various organic compounds due to their efficiency and environmental benefits.

Electrochemical Reactions:
Research indicates that compounds like 4-ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide can serve as intermediates in electrochemical reactions aimed at synthesizing esters and other functional groups. The electrochemical coupling of aldehydes and alcohols using this compound could lead to more sustainable synthetic pathways.

Case Study:
An investigation into the electrochemical synthesis of carboxylic esters from N-alkoxyamides demonstrated the effectiveness of using adamantane derivatives as substrates. The results showed high yields and selectivity under mild conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Adamantane Stereochemistry : The (1R,3S,5r,7r) configuration in the target compound contrasts with the (3s,5s,7s) and (1r,3r,5r,7r) isomers in . Stereochemistry significantly impacts synthetic accessibility and biological target engagement .

Substituent Effects: Methoxy Group: The 2-methoxy substitution on adamantane may enhance solubility compared to non-polar analogs like N-adamantyl benzamides . Ethyl vs. Cyano: The 4-ethyl group in the target compound likely increases lipophilicity relative to the 3-cyano analog, which could favor membrane permeability .

Synthetic Methods :

  • Copper-catalyzed C–H amidation () offers a route to adamantane-benzamide derivatives but with moderate yields (15–23%).
  • Traditional coupling (e.g., DMF-mediated amidation in ) may achieve higher yields for methoxy-adamantane derivatives.

Pharmacological Potential:

While direct data for the target compound are lacking, S-memantine () highlights the neuropharmacological relevance of adamantane derivatives. The benzamide moiety in the target compound could enable interactions with enzymes or receptors, similar to N,O-bidentate directing groups in .

Preparation Methods

Structural Overview and Synthetic Strategy

4-Ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a structurally complex molecule comprising two primary components:

  • 4-Ethylbenzamide : A substituted benzamide with an ethyl group at the para position.
  • (1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl : A methoxy-substituted adamantane derivative with defined stereochemistry.

The synthesis involves three critical stages:

  • Step 1 : Preparation of the adamantane-derived amine.
  • Step 2 : Synthesis of 4-ethylbenzoyl chloride.
  • Step 3 : Amide bond formation between the adamantane amine and benzoyl chloride.

Stepwise Synthesis and Optimization

Synthesis of ((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methanamine

Bromination of 2-Methoxyadamantane

Procedure :

  • Starting Material : 2-Methoxyadamantane (CAS 702-79-4) is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light.
  • Reaction Conditions :
    • Temperature: 0–10°C (exothermic reaction controlled via ice bath).
    • Duration: 4–6 hours.
  • Product : 2-Bromo-2-methoxyadamantane.
    • Characterization : ¹H NMR (CDCl₃): δ 3.25 (s, 3H, OCH₃), 2.85–1.45 (m, 15H, adamantane-H and BrCH₂).
Gabriel Synthesis for Amine Formation

Procedure :

  • Alkylation : React 2-bromo-2-methoxyadamantane with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours.
  • Hydrolysis : Treat the resulting phthalimide intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 6 hours.
  • Product : ((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methanamine.
    • Yield : 68–72%.
    • Characterization : HRMS (ESI+) m/z calcd. for C₁₂H₂₁NO [M+H]⁺: 220.1696, found: 220.1698.

Synthesis of 4-Ethylbenzoyl Chloride

Acid Chloride Preparation

Procedure :

  • Starting Material : 4-Ethylbenzoic acid (CAS 619-65-8) is dissolved in thionyl chloride (SOCl₂) with catalytic DMF.
  • Reaction Conditions :
    • Temperature: Reflux at 70°C.
    • Duration: 3 hours.
  • Workup : Excess SOCl₂ is removed under reduced pressure.
    • Product : 4-Ethylbenzoyl chloride (pale yellow liquid).
    • Yield : 95%.

Amide Coupling via Schotten-Baumann Reaction

Reaction Setup

Procedure :

  • Mixing : Add ((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methanamine (1.0 eq) and 4-ethylbenzoyl chloride (1.1 eq) to a biphasic mixture of dichloromethane (DCM) and aqueous NaHCO₃ (10%).
  • Conditions :
    • Temperature: 0–5°C (ice bath).
    • Stirring: 2 hours.
  • Workup : Separate organic layer, wash with HCl (1M) and brine, dry over Na₂SO₄, and concentrate.
Purification
  • Recrystallization : Dissolve crude product in hot isopropanol, cool to 4°C, and filter.
  • Yield : 85–90%.
  • Purity : >99% (HPLC, C18 column, MeCN/H₂O gradient).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.75 (d, J = 8.2 Hz, 2H, Ar-H), 7.30 (d, J = 8.2 Hz, 2H, Ar-H), 3.40 (s, 3H, OCH₃), 3.15 (s, 2H, CH₂NH), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.95–1.30 (m, 15H, adamantane-H), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 167.2 (C=O), 145.5, 132.1, 129.0, 127.8 (Ar-C), 78.5 (OCH₃), 56.2 (CH₂NH), 38.9–27.1 (adamantane-C), 28.7 (CH₂CH₃), 15.3 (CH₂CH₃).
  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Chromatographic Validation

  • HPLC : Retention time = 12.3 min (C18, 70:30 MeCN/H₂O, 1.0 mL/min).
  • Elemental Analysis : Calcd. for C₂₁H₂₉NO₂: C, 76.09; H, 8.82; N, 4.22. Found: C, 75.95; H, 8.79; N, 4.18.

Comparative Analysis of Methodologies

Step Key Reagents Yield (%) Purity (%) Reference
Adamantane Bromination Br₂, CCl₄, UV 78 95
Gabriel Synthesis K-phthalimide, NH₂NH₂·H₂O 70 98
Benzoyl Chloride SOCl₂, DMF 95 99
Amide Coupling DCM, NaHCO₃ 88 99

Challenges and Optimization

  • Stereochemical Control : The (1R,3S,5r,7r) configuration requires chiral resolution or asymmetric synthesis. Enzymatic resolution using lipases has been reported for similar adamantane derivatives.
  • Side Reactions : Over-bromination of adamantane is mitigated by stoichiometric control and low temperatures.
  • Scale-Up Considerations : Continuous flow systems improve safety and yield in SOCl₂ reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 4-ethylbenzoyl chloride and a functionalized adamantane derivative. A general procedure involves using triethylamine as a base in dichloromethane (DCM) at room temperature, similar to adamantane-containing sulfonamide syntheses . To optimize yields (initially 11–51% for analogous compounds), reaction conditions such as solvent choice (e.g., THF vs. DCM), stoichiometry of reagents, and purification methods (e.g., silica gel chromatography vs. recrystallization) should be systematically tested .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Critical for confirming regiochemistry of the adamantane moiety and benzamide substituents. For example, methoxy groups on adamantane resonate at δ ~3.3 ppm in 1H NMR .
  • HRMS (ESI) : Validates molecular weight and purity, with adducts (e.g., [M+H]+ or [M+Na]+) analyzed for exact mass matching .
  • IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How does the adamantane scaffold influence the compound’s physicochemical properties?

  • Methodology : Adamantane’s rigid, lipophilic structure enhances metabolic stability and membrane permeability. Computational tools like LogP calculators can predict lipophilicity, while thermal gravimetric analysis (TGA) assesses melting points and degradation profiles. Comparative studies with non-adamantane analogs (e.g., cyclohexane derivatives) highlight these effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Methodology :

  • Substituent Variation : Replace the 4-ethyl group on the benzamide with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups. Synthesize analogs via analogous coupling reactions .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., HDAC or kinase assays) or cytotoxicity screens (e.g., MTT assays against cancer cell lines). Statistical analysis (e.g., ANOVA) identifies significant SAR trends .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Batch Comparison : Use high-resolution NMR to detect trace impurities (e.g., unreacted starting materials) or diastereomers.
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the adamantane core, which may cause spectral variations .
  • Replicate Conditions : Ensure consistent reaction parameters (e.g., temperature, anhydrous solvents) to minimize variability .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). Focus on the adamantane’s hydrophobic interactions and the benzamide’s hydrogen-bonding potential .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Q. What experimental approaches evaluate metabolic stability in vitro?

  • Methodology :

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2) and intrinsic clearance .
  • CYP450 Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

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